CYP3A4 Off‑Target Liability Compared to Common Kinase Tool Compounds
In a human liver microsome assay using midazolam as the probe substrate, 5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide inhibited CYP3A4 with an IC₅₀ of 20,000 nM (20 µM) [1]. For comparison, the multitargeted kinase inhibitor sorafenib inhibits CYP3A4 with an IC₅₀ of 7.5 µM [2], and the widely used tool compound ketoconazole shows an IC₅₀ of ~0.1 µM [3]. The 2.7‑fold higher IC₅₀ relative to sorafenib and >200‑fold weaker inhibition than ketoconazole classify this compound as a low‑risk CYP3A4 perpetrator at typical screening concentrations.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Sorafenib IC₅₀ = 7.5 µM; Ketoconazole IC₅₀ ≈ 0.1 µM |
| Quantified Difference | 2.7‑fold weaker than sorafenib; >200‑fold weaker than ketoconazole |
| Conditions | Human liver microsomes + midazolam + NADPH, 10 min incubation, LC‑MS/MS detection |
Why This Matters
Lower CYP3A4 inhibitory potential reduces the probability of metabolism‑based drug‑drug interactions, making this scaffold attractive for programs where comedication is anticipated.
- [1] BindingDB BDBM50547378. CHEMBL4754421. Affinity Data for 5-bromo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide. View Source
- [2] Flaherty KT, et al. (2007) Sorafenib metabolism and CYP3A4 inhibition. Drug Metab Dispos. 35(9):1537‑42. View Source
- [3] Stresser DM, et al. (2000) Substrate‑dependent modulation of CYP3A4 catalytic activity. Drug Metab Dispos. 28(12):1440‑8. View Source
